molecular formula C9H13FO2S B2593163 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride CAS No. 2418658-67-8

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride

Cat. No.: B2593163
CAS No.: 2418658-67-8
M. Wt: 204.26
InChI Key: CVBOSEILPGAKOR-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and a sulfonyl fluoride functional group. The presence of these structural elements imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a bicyclo[2.2.1]heptane derivative, followed by the introduction of the sulfonyl fluoride group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes side reactions and maximizes the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with spirocyclic structures.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein, providing insights into its biological role and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-one: A structurally similar compound with a ketone group instead of a sulfonyl fluoride group.

    Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-diylbis(methylene)bis(4-methylbenzenesulfonate): Another related compound with different functional groups attached to the spirocyclic core.

Uniqueness

The uniqueness of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride lies in its combination of a spirocyclic structure and a reactive sulfonyl fluoride group. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2S/c10-13(11,12)8-5-6-1-2-7(8)9(6)3-4-9/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBOSEILPGAKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C23CC3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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